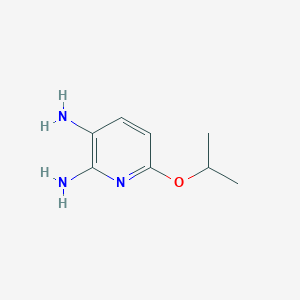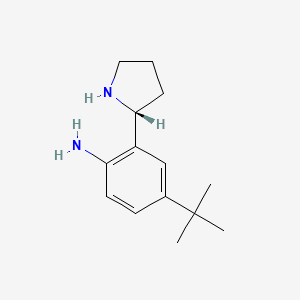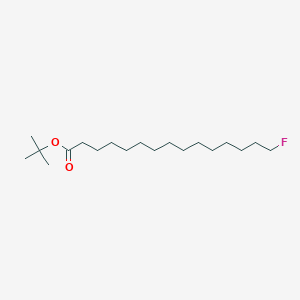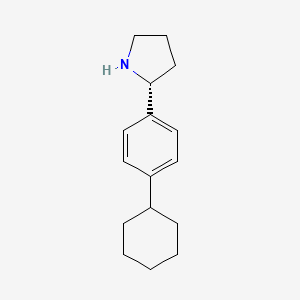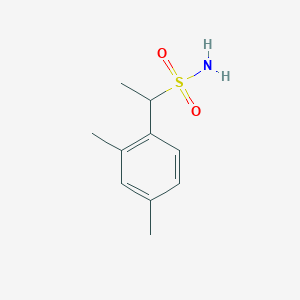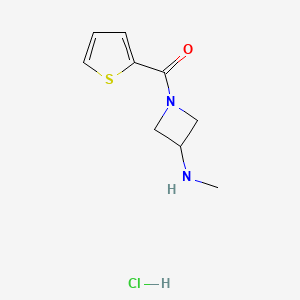
(S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine is a chiral organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-5-methylbenzaldehyde and pyrrolidine.
Formation of Intermediate: The aldehyde group of 4-methoxy-5-methylbenzaldehyde is first converted into a difluoromethyl group through a difluoromethylation reaction.
Cyclization: The intermediate is then subjected to a cyclization reaction with pyrrolidine under specific conditions to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Large-scale production may also employ continuous flow reactors for efficient synthesis.
化学反应分析
Types of Reactions
(S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group may enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.
相似化合物的比较
Similar Compounds
®-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
2-(2-(Trifluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.
2-(2-(Difluoromethyl)-4-hydroxy-5-methylphenyl)pyrrolidine: A compound with a hydroxy group instead of a methoxy group.
Uniqueness
(S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine is unique due to its specific stereochemistry and the presence of both difluoromethyl and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C13H17F2NO |
|---|---|
分子量 |
241.28 g/mol |
IUPAC 名称 |
(2S)-2-[2-(difluoromethyl)-4-methoxy-5-methylphenyl]pyrrolidine |
InChI |
InChI=1S/C13H17F2NO/c1-8-6-9(11-4-3-5-16-11)10(13(14)15)7-12(8)17-2/h6-7,11,13,16H,3-5H2,1-2H3/t11-/m0/s1 |
InChI 键 |
PIHFJOVPDSAKGY-NSHDSACASA-N |
手性 SMILES |
CC1=CC(=C(C=C1OC)C(F)F)[C@@H]2CCCN2 |
规范 SMILES |
CC1=CC(=C(C=C1OC)C(F)F)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


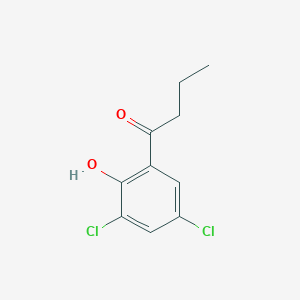
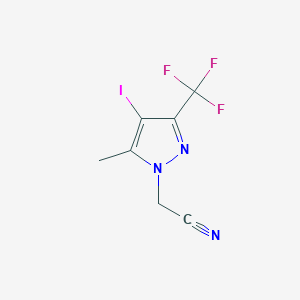


![5-bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13333838.png)
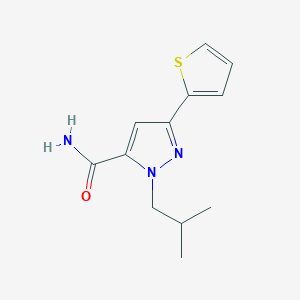
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B13333859.png)
